molecular formula C11H10BrN B130036 1-[3-(Bromomethyl)phenyl]-1H-pyrrole CAS No. 112596-36-8

1-[3-(Bromomethyl)phenyl]-1H-pyrrole

Cat. No.: B130036
CAS No.: 112596-36-8
M. Wt: 236.11 g/mol
InChI Key: YMWNCAQFJODGRZ-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)phenyl]-1H-pyrrole is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . This compound features a bromomethyl group attached to a phenyl ring, which is further connected to a pyrrole ring. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(Bromomethyl)phenyl]-1H-pyrrole is not specified in the available resources. The compound’s biological activity, if any, would depend on its interactions with biological targets, which are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Bromomethyl)phenyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the bromination of 1-(3-methylphenyl)-1H-pyrrole using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled conditions to ensure the selective bromination of the methyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process requires precise control of temperature, pressure, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Bromomethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(Bromomethyl)phenyl]-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Uniqueness: 1-[3-(Bromomethyl)phenyl]-1H-pyrrole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and enables specific chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-[3-(bromomethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNCAQFJODGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380160
Record name 1-[3-(Bromomethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112596-36-8
Record name 1-[3-(Bromomethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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